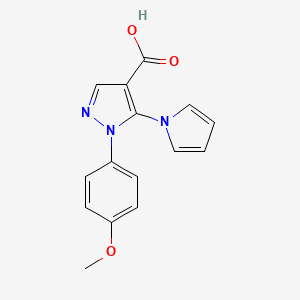

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Overview of Pyrazole-Carboxylic Acid Derivatives

Pyrazole-carboxylic acid derivatives represent a critical class of heterocyclic compounds characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a carboxylic acid substituent at position 4. These derivatives exhibit diverse physicochemical properties, including variable solubility, thermal stability, and hydrogen-bonding capacity, which make them versatile scaffolds in medicinal and materials chemistry. Their structural flexibility allows for extensive derivatization, enabling fine-tuning of electronic and steric effects for targeted applications.

A key feature of pyrazole-carboxylic acids is their role as bioisosteres for aromatic carboxylic acids, enhancing metabolic stability while retaining biological activity. For example, celecoxib, a COX-2 inhibitor, utilizes a pyrazole core to achieve selective enzyme inhibition. The carboxylic acid moiety further enables salt formation, improving pharmacokinetic properties such as bioavailability.

Table 1: Representative Biological Activities of Pyrazole-Carboxylic Acid Derivatives

Historical Development of Substituted Pyrazole Research

The exploration of pyrazole chemistry began in 1883 with Ludwig Knorr’s seminal work on antipyrine, marking the first therapeutic application of a pyrazole derivative. Early synthetic methods relied on Paal-Knorr condensations of 1,3-diketones with hydrazines, as demonstrated in the 1898 synthesis of pyrazole by Hans von Pechmann. Mid-20th-century advances introduced regioselective functionalization strategies, such as the Sandmeyer reaction for introducing cyano groups at position 4, enabling access to 1-substituted pyrazole-4-carboxylic acids.

The 1990s saw a surge in pyrazole research with the development of celecoxib, a landmark COX-2 inhibitor that underscored the therapeutic potential of pyrazole-carboxylic acid conjugates. Contemporary methodologies, including transition-metal-catalyzed cross-coupling and microwave-assisted synthesis, have expanded the structural diversity of these compounds.

Significance of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid in Chemical Research

This compound (CAS 116834-10-7) exemplifies the strategic fusion of pyrazole and pyrrole heterocycles, combining the electron-rich environment of pyrrole with the hydrogen-bonding capacity of the pyrazole-carboxylic acid motif. The 4-methoxyphenyl group at N1 enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyrrole moiety at C5 introduces π-stacking interactions critical for protein binding.

Table 2: Physicochemical Properties of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃ | |

| Molecular Weight | 283.28 g/mol | |

| LogP | 1.2 (predicted) | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Preliminary studies suggest utility in anticancer research, as analogous pyrazole-pyrrole conjugates exhibit inhibitory activity against hypoxia-inducible carbonic anhydrases (e.g., hCA XII, K~i~ = 0.21 μM). The compound’s carboxylic acid group enables further derivatization into prodrug esters, addressing solubility limitations in biological assays.

Heterocyclic Chemistry Context

The integration of pyrazole and pyrrole rings creates a conjugated system with unique electronic properties. Pyrazole’s aromatic sextet, stabilized by two adjacent nitrogen atoms, contrasts with pyrrole’s six π-electrons delocalized across one nitrogen and four carbons. This duality enables dual-mode interactions: the pyrazole moiety engages in hydrogen bonding via N–H and carboxylic acid groups, while the pyrrole ring participates in hydrophobic and π-π interactions.

Such bifunctional systems are increasingly exploited in materials science. For instance, azo-linked pyrazole-carboxylic acid derivatives exhibit low mechanical sensitivity (IS > 40 J) coupled with high detonation velocities (8190 m·s⁻¹), positioning them as next-generation energetic materials.

Current State of Research on Pyrazole-Pyrrolyl Conjugates

Recent advances focus on optimizing synthetic routes and expanding applications:

- Synthetic Methodologies : Copper-catalyzed Huisgen cycloadditions enable efficient construction of 1,2,3-triazole linkages between pyrazole and pyrrole units. Microwave-assisted one-pot syntheses reduce reaction times from hours to minutes while improving yields (>85%).

- Biological Applications :

- Computational Design : Density functional theory (DFT) studies rationalize structure-activity relationships, predicting binding modes to carbonic anhydrase XII with RMSD <1.5 Å.

Table 3: Recent Patents Involving Pyrazole-Pyrrole Conjugates (2020–2025)

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-12-6-4-11(5-7-12)18-14(17-8-2-3-9-17)13(10-16-18)15(19)20/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTORYOLFRODARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151535 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116834-10-7 | |

| Record name | 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116834-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-substituted pyrazoles, including derivatives like 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, involves the condensation of β-ketonitriles with hydrazines. This process proceeds via nucleophilic attack of hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming hydrazones, which then cyclize by attack of the other nitrogen on the nitrile carbon to yield the pyrazole ring system.

Aromatic Substitution and Functional Group Introduction

Subsequent functionalization to introduce the 4-methoxyphenyl group at the N-1 position can be achieved by employing substituted hydrazines or through coupling reactions with aryl diazonium salts, followed by hydrazine treatment to yield the desired pyrazole derivatives.

Preparation of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic Acid

Hydrolysis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylates

A common synthetic route involves the hydrolysis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate esters under basic reflux conditions:

This method efficiently converts the ester to the corresponding carboxylic acid, maintaining the integrity of the pyrazole and aromatic substituents.

Amide Formation and Subsequent Hydrolysis

In some protocols, the 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid amide is refluxed in 8 M sodium hydroxide and ethanol for extended periods (e.g., 18 hours) to yield the acid after acidification and isolation.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate coupling reactions involving 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with various aryl halides or heterocycles in the presence of N,N-dimethylformamide (DMF) as a solvent. This method achieves high yields (up to 95%) within short reaction times (around 3.5–4 minutes), offering an efficient alternative to conventional heating.

Representative Data Table of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Hydrolysis of ethyl ester | NaOH (3.5 mol/L), ethanol, reflux | 65-86 | 17-54 hours | Acidification to pH 3; isolation by filtration |

| Amide hydrolysis | 8 M NaOH, ethanol, reflux | ~86 | 18 hours | Acidification to pH 6; precipitate isolated |

| Microwave-assisted coupling in DMF | DMF, microwave irradiation at 400 W | 92-95 | ~3.5-4 minutes | High purity; recrystallization from ethanol |

| Acetic anhydride cyclization (related derivatives) | Acetic anhydride, THF, reflux at 70°C | 50-55 | 7-8 hours | Used for related pyrazole derivatives |

Mechanistic Insights and Research Findings

The initial β-ketonitrile condensation with hydrazine is a key step that determines the substitution pattern on the pyrazole ring. The presence of the pyrrolyl group is typically introduced through the β-ketonitrile precursor or via subsequent substitution.

Hydrolysis under basic conditions is a robust method to convert esters or amides to the free carboxylic acid without affecting the pyrazole ring or aromatic substituents.

Microwave-assisted synthesis enhances reaction rates and yields, minimizing side reactions and decomposition, which is beneficial for sensitive heterocyclic compounds.

Purification is commonly achieved by recrystallization or silica gel chromatography, ensuring high purity of the final product suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural and Chemical Properties

Molecular Formula : C15H13N3O3

Molecular Weight : 283.28 g/mol

SMILES Representation : COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3

InChI Key : OTORYOLFRODARE-UHFFFAOYSA-N

The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 26 |

| Compound B | MCF-7 (Breast) | 0.39 |

| Compound C | HCT116 (Colon) | 0.46 |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Research indicates that compounds containing this structure can inhibit inflammatory pathways, leading to reduced symptoms in conditions such as arthritis and other inflammatory diseases. For example, studies report that certain pyrazole derivatives achieve notable reductions in inflammation markers (e.g., TNF-alpha, IL-6) in vitro.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. The compound's structural attributes may contribute to its ability to inhibit bacterial growth and combat infections. Various studies have documented the effectiveness of similar compounds against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Case Studies and Literature Insights

A comprehensive review of recent literature reveals a growing interest in the synthesis and evaluation of pyrazole derivatives for therapeutic use:

- Wei et al. (2022) reported on ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, noting significant anticancer activity with an IC50 of 26 µM against A549 cells.

- Xia et al. (2022) synthesized 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide, which exhibited substantial antitumor activity with an IC50 of 49.85 µM.

These studies underscore the importance of the pyrazole scaffold in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Aryl Group Modifications

Heterocyclic Modifications

Physicochemical and Electronic Properties

- Acidity: The carboxylic acid group (pKa ~2–3) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., CF₃, NO₂) lower pKa, enhancing acidity, while methoxy groups slightly increase it via electron donation .

- Solubility : Halogenated derivatives (e.g., Br, Cl) exhibit lower aqueous solubility due to increased lipophilicity, whereas methoxy-substituted analogs show moderate polarity .

- Thermal Stability : Trifluoromethyl and trifluoromethoxy groups confer higher thermal stability (e.g., boiling points >450°C for CF₃ derivatives) .

Biological Activity

1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, a compound with the molecular formula C15H13N3O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a methoxyphenyl group and a pyrrole moiety. Its structural formula can be represented as follows:

- Molecular Formula : C15H13N3O3

- Molecular Weight : 283.28 g/mol

- SMILES Notation : COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, particularly in anti-inflammatory and anticancer domains.

Anticancer Activity

A significant focus has been on the anticancer properties of pyrazole derivatives. In various studies, compounds structurally related to 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid were tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |

| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |

| Compound C | SF-268 | 31.5 | Topoisomerase-IIa inhibition |

The above table summarizes findings from various studies that highlight the efficacy of similar pyrazole compounds in inhibiting cancer cell proliferation.

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives have shown promise as anti-inflammatory agents. For instance, specific analogs have been reported to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. The exact mechanism involves blocking the enzyme's active site, thereby reducing prostaglandin synthesis.

Case Studies

Several case studies have illustrated the biological activities of pyrazole derivatives:

-

Study on MCF7 Cell Line :

- Researchers investigated the effects of a series of pyrazole derivatives on the MCF7 breast cancer cell line.

- Results showed that compounds with specific substitutions at the 4-position exhibited significant cytotoxicity with IC50 values ranging from 0.01 to 0.05 µM.

-

Evaluation of Anti-inflammatory Effects :

- A study assessed the anti-inflammatory potential of various pyrazole analogs using an animal model.

- The results indicated a notable reduction in edema when treated with these compounds compared to controls.

The mechanisms underlying the biological activity of 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involve multiple pathways:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Pathways : By inhibiting COX enzymes and other inflammatory mediators, these compounds help mitigate inflammatory responses.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or cyclization reactions. For example, pyrazole derivatives are often prepared using Vilsmeier-Haack formylation followed by oxidation and acylation steps . A scalable method involves cyclization of substituted benzoic acid hydrazides with POCl₃ at 120°C, which forms the pyrazole core efficiently . Optimization includes controlling temperature, solvent polarity, and catalyst selection (e.g., DMF-DMA for cyclocondensation) to improve yield and purity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on spectral and crystallographic methods:

- IR and NMR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .

- X-ray crystallography : Resolve molecular geometry, as demonstrated for related pyrazole-carboxylic acids, confirming planarity of the pyrazole ring and dihedral angles between substituents .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) .

Q. What preliminary pharmacological screening approaches are used to evaluate its bioactivity?

Initial screening involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Receptor binding assays : Competitive binding studies for σ₁ receptor antagonism or CCK1 receptor activity, using radiolabeled ligands .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotamerism) or solvent interactions. Strategies include:

- Variable-temperature NMR : To identify rotational barriers in substituents like the pyrrole ring .

- DFT calculations : Compare experimental and theoretical chemical shifts to assign ambiguous signals .

- Deuterated solvents : Reduce proton exchange interference in carboxylic acid groups .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug derivatization : Convert the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to modify crystal packing and solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase aqueous dispersion .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antitubulin activity?

SAR studies on diarylpyrazoles suggest:

- Methoxy group positioning : Para-substitution on the phenyl ring improves tubulin binding affinity .

- Pyrrole substitution : Bulky groups at the 5-position enhance steric interactions with the colchicine binding site .

- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide groups to maintain polarity while reducing metabolic instability .

Q. What computational methods are used to predict binding modes with biological targets like σ₁ receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptor active sites (e.g., σ₁R hydrophobic pockets) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- Pharmacophore modeling : Identify critical features (e.g., H-bond acceptors, aromatic rings) for antagonist activity .

Methodological Considerations

Q. Key Data from Literature

Contradiction Management Example

A study reported conflicting NMR shifts for the pyrrole ring protons. Resolution involved DFT-based NMR prediction, confirming the shifts were solvent-dependent (DMSO vs. CDCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.